![molecular formula C11H18N4O7 B3830496 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine](/img/structure/B3830496.png)
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
Descripción general
Descripción
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is a synthetic compound that belongs to the class of azo dyes. It has been extensively studied in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine as a fluorescent probe for metal ions involves the chelation of the metal ions by the nitro and carbonyl groups in the molecule, resulting in a change in the fluorescence intensity. As a photosensitizer for PDT, it generates reactive oxygen species (ROS) upon irradiation with light, leading to the destruction of cancer cells. In organic electronics, it acts as a semiconductor material, allowing for the transport of charge carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine. However, it has been reported to exhibit low toxicity in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is its high sensitivity and selectivity for metal ion detection. It also has potential applications in PDT and organic electronics. However, its limitations include its limited solubility in water and its sensitivity to light and oxygen.
Direcciones Futuras
There are several future directions for the research and development of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine. These include the optimization of its synthesis method, the development of more efficient and selective metal ion detection methods, and the exploration of its potential applications in other fields such as sensing, imaging, and drug delivery. Additionally, further studies are needed to investigate its toxicity and potential environmental impact.
Aplicaciones Científicas De Investigación
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Additionally, it has been studied for its potential applications in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(morpholine-4-carbonylimino)-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O7/c1-10(2)21-7-11(8-22-10,15(18)19)14(17)12-9(16)13-3-5-20-6-4-13/h3-8H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKMGXFNLRYPU-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)N2CCOCC2)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)N2CCOCC2)/[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(morpholine-4-carbonylimino)-oxidoazanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



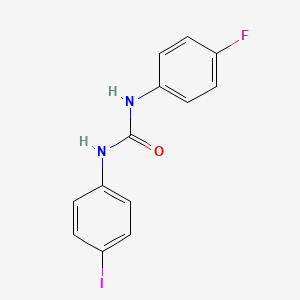
![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3830424.png)
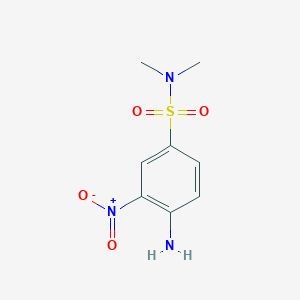
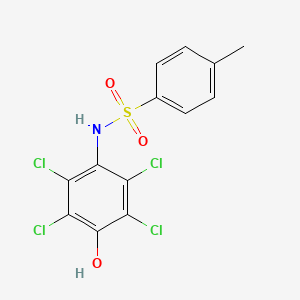
![5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830470.png)
![4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830484.png)
![tetramethyl 6'-(3,4-dimethoxybenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B3830490.png)
![tetramethyl 6'-(2-iodobenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B3830503.png)
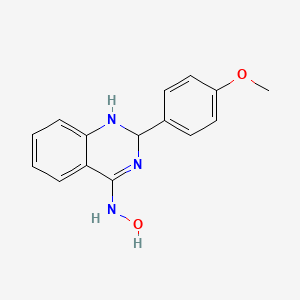
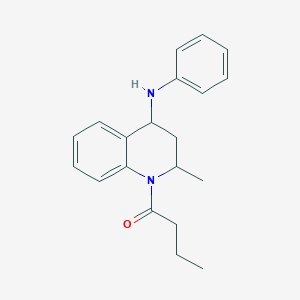
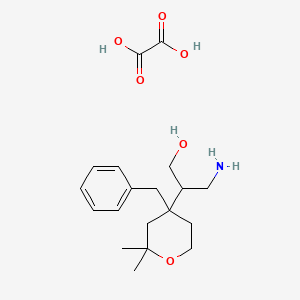
![4-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]morpholine](/img/structure/B3830533.png)

